(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Brand Name: Vulcanchem
CAS No.: 152279-17-9
VCID: VC21086474
InChI: InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
SMILES: COC(=O)C1CC(C=C1)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

CAS No.: 152279-17-9

Cat. No.: VC21086474

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate - 152279-17-9

Specification

CAS No. 152279-17-9
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
Standard InChI Key ANVYHALMQXHQSG-RITPCOANSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H](C=C1)N
SMILES COC(=O)C1CC(C=C1)N
Canonical SMILES COC(=O)C1CC(C=C1)N

Introduction

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound featuring a cyclopentene ring structure with a methyl ester and an amino group. Its molecular formula is typically represented as C₇H₁₂NO₂ for the base form, but specific derivatives may vary. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug development. The specific stereochemistry at the 1 and 4 positions (1S, 4R) contributes to its unique properties and biological activities.

Synthesis and Chemical Reactions

The synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate often involves complex organic chemistry techniques. The compound can participate in various chemical reactions, which are crucial for developing derivatives with enhanced biological activities. These reactions include:

  • Enzymatic Reactions: In biological systems, enzymes can mediate metabolic pathways involving this compound.

  • Stereo- and Regiocontrolled Synthesis: Techniques used to synthesize highly functionalized cyclopentanes with multiple chiral centers .

Biological Applications and Research Findings

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is relevant in biological systems and pharmaceutical applications due to its potential as an amino acid derivative. Its mechanism of action primarily involves interactions with neurotransmitter systems, although detailed physiological effects require further study.

Physical and Chemical Data

PropertyValue
Molecular Formula (Base)C₇H₁₂NO₂
Molecular Formula (Hydrochloride)C₇H₁₂ClNO₂
Molar Mass (Hydrochloride)177.63 g/mol
AppearanceWhite Crystalline Solid
SolubilitySoluble in Methanol and Water
Storage Conditions-20°C or 2-8°C

CAS Numbers and Derivatives

  • CAS Number for Hydrochloride Form: 229613-83-6 .

  • CAS Number for Specific Derivative: 419563-22-7 for a compound involving (2R,3R)-2,3-dihydroxysuccinate .

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